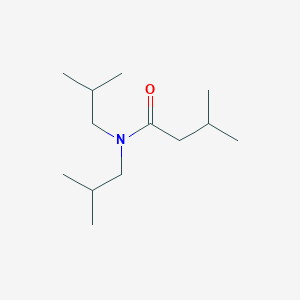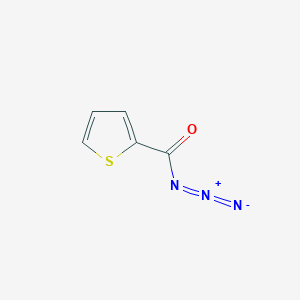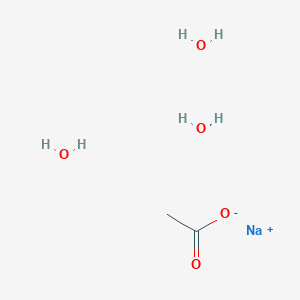
sodium;acetate;trihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium acetate trihydrate (NaC2H3O2·3H2O) is a widely used chemical compound in various industrial and laboratory applications. It appears as a white crystalline solid with a mildly tart odor, indicating its acetate nature. The compound has a molar mass of 136.08 g/mol and a density of 1.45 g/cm³. It is highly soluble in water, with solubility increasing with temperature. Sodium acetate trihydrate is known for its buffering capacity, which is vital in biochemical and industrial processes where maintaining a consistent pH is crucial .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium acetate trihydrate is typically prepared by reacting acetic acid with sodium hydroxide in an aqueous solution. The reaction is as follows:
CH3COOH+NaOH→CH3COONa+H2O
The solution is then cooled to allow the formation of sodium acetate trihydrate crystals .
Industrial Production Methods: Industrially, sodium acetate trihydrate is produced by diluting glacial acetic acid with water, adding liquid alkali, and heating to remove water. The solution is then introduced into a cooling tank for crystallization. The crystals are separated and dewatered using a high-concentration centrifuge .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium acetate trihydrate undergoes various chemical reactions, including:
Buffering Reactions: It acts as a buffer, stabilizing pH levels in solutions.
Dehydration: Upon heating, it undergoes dehydration to form anhydrous sodium acetate.
Reaction with Acids: It reacts with acids to form acetic acid and the corresponding salt.
Common Reagents and Conditions:
Acids: Reacts with acids like hydrochloric acid to form acetic acid.
Heat: Dehydrates to form anhydrous sodium acetate at around 58°C.
Major Products:
Acetic Acid: Formed when reacting with strong acids.
Anhydrous Sodium Acetate: Formed upon dehydration.
Wissenschaftliche Forschungsanwendungen
Sodium acetate trihydrate is used in various scientific research applications, including:
Wirkmechanismus
Sodium Acetate vs. Sodium Acetate Trihydrate:
Chemical Formula: Sodium acetate (CH3COONa) vs. Sodium acetate trihydrate (CH3COONa·3H2O).
Physical State: Sodium acetate is a white hygroscopic powder, while sodium acetate trihydrate appears as colorless crystals.
Reactivity: Sodium acetate is more reactive due to the absence of water molecules, making it suitable for reactions needing anhydrous conditions.
Vergleich Mit ähnlichen Verbindungen
- Sodium Formate (CHNaO2)
- Sodium Propionate (C3H5NaO2)
- Calcium Acetate (C4H6CaO4)
Sodium acetate trihydrate’s unique properties, such as its buffering capacity and thermal behavior, make it a versatile and essential compound in various fields.
Eigenschaften
IUPAC Name |
sodium;acetate;trihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.Na.3H2O/c1-2(3)4;;;;/h1H3,(H,3,4);;3*1H2/q;+1;;;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRVGWHSXIMRAB-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].O.O.O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[O-].O.O.O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H9NaO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(methylaminomethyl)-1H-thieno[3,2-d]pyrimidin-4-one;hydrochloride](/img/structure/B7826967.png)

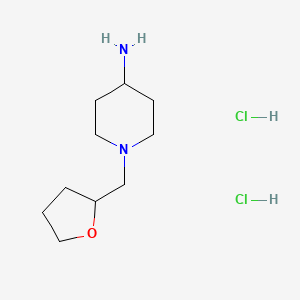
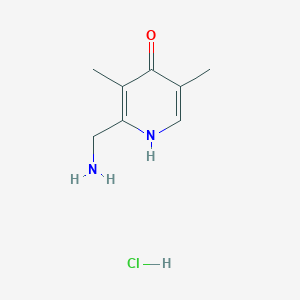
![[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methylamine hydrochloride](/img/structure/B7826998.png)

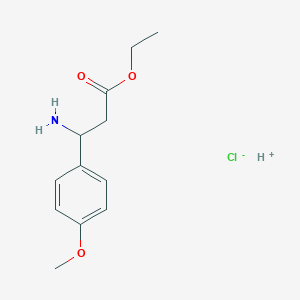
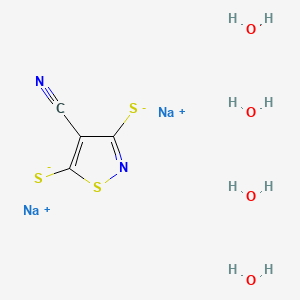
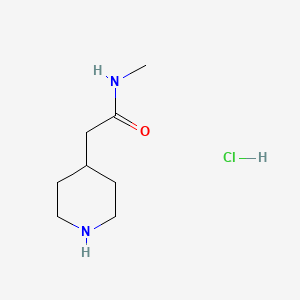
![4-methyl-7H-pyrrolo[2,3-b]pyridine](/img/structure/B7827039.png)

![(E)-[(4-Methylphenyl)[(E)-[(4-methylphenyl)methylidene]amino]methyl][(4-methylphenyl)methylidene]amine](/img/structure/B7827059.png)
